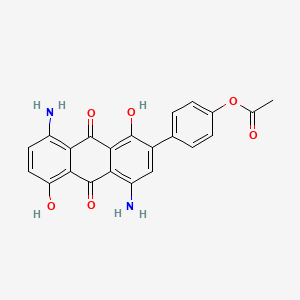

1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione

Description

Anthraquinone Derivatives in Modern Chemical Research

Anthraquinone derivatives occupy a central position in organic chemistry due to their structural versatility and broad applicability. Recent synthetic methodologies have focused on introducing diverse functional groups to the anthracene core to modulate electronic, optical, and biological properties. For example, metal-catalyzed cyclotrimerization reactions employing nickel or cobalt catalysts enable the construction of substituted anthracenes from alkynes or nitriles, as demonstrated by Deiters and co-workers. Similarly, Bunz and Freudenberg developed halogenated anthracenes via cobalt-catalyzed cyclotrimerization followed by halodesilylation, achieving yields of 61–85% for tetrahaloanthracenes. These methods underscore the importance of catalytic strategies in accessing complex substitution patterns.

A key advancement involves the reduction of anthraquinones to anthracenes, which protects reactive positions (e.g., C9 and C10) while enabling functionalization at other sites. Han et al. utilized zinc-mediated reductions to synthesize 9,10-diacetoxyanthracenes and 2,6-dialkoxyanthracenes from anthraquinones in yields of 50–87%. This approach has been extended to indenoanthracenes, where dialkynyl-substituted derivatives exhibited tunable optical properties for potential use in organic electronics.

Table 1: Selected Synthetic Methods for Anthraquinone Derivatives

Significance of Amino and Hydroxy Substituents in Aromatic Systems

Amino and hydroxy groups profoundly influence the physicochemical behavior of anthraquinone derivatives. The electron-donating nature of amino groups enhances π-conjugation, improving charge transport in electronic materials, while hydroxy groups facilitate hydrogen bonding and solubility in polar solvents. In 1,5-diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione, the amino groups at C1 and C5 likely stabilize the quinoid structure through resonance, whereas the hydroxy groups at C4 and C8 enable intermolecular interactions critical for crystal engineering.

The acetyloxy-substituted phenyl group at C3 introduces steric bulk and lipophilicity, which may enhance solubility in nonpolar media or influence supramolecular assembly. Similar substitution strategies have been employed in anthracycline antibiotics, where amino sugar moieties improve DNA intercalation efficacy. However, unlike anthracyclines, the absence of glycosidic linkages in this compound suggests a focus on non-biological applications, such as organic semiconductors or dye precursors.

Table 2: Effects of Substituents on Anthraquinone Properties

| Substituent Position | Functional Group | Key Influence | Example Application |

|---|---|---|---|

| C1, C5 | Amino | Enhanced conjugation | Organic electronics |

| C4, C8 | Hydroxy | Hydrogen bonding networks | Crystal engineering |

| C3 | Acetyloxy-phenyl | Steric modulation, lipophilicity | Solubility optimization |

The synthesis of such multifunctionalized anthracenediones typically involves sequential modifications. For instance, Glöcklhofer’s one-pot synthesis of 9,10-dicyanoanthracenes from anthraquinones (53–79% yields) demonstrates the feasibility of introducing electron-withdrawing groups post-reduction. Applied to this compound, analogous strategies could involve initial anthraquinone functionalization followed by selective reductions and acetyloxy group incorporation via esterification.

Properties

CAS No. |

3753-50-2 |

|---|---|

Molecular Formula |

C22H16N2O6 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] acetate |

InChI |

InChI=1S/C22H16N2O6/c1-9(25)30-11-4-2-10(3-5-11)12-8-14(24)17-19(20(12)27)22(29)16-13(23)6-7-15(26)18(16)21(17)28/h2-8,26-27H,23-24H2,1H3 |

InChI Key |

ODMIJAPLDKMEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

- Starting from a substituted anthraquinone precursor such as 1,5-dihydroxy-4,8-dinitroanthraquinone or 1,5-diphenoxyanthraquinone .

- Introduction of amino groups at the 1 and 5 positions by reduction of nitro groups.

- Functionalization at the 3 position with a 4-(acetyloxy)phenyl substituent through C–C bond formation.

- Hydroxylation at the 4 and 8 positions.

These steps are often carried out through carefully controlled nitration, reduction, substitution, and coupling reactions.

Reduction of Nitroanthraquinone Precursors

A key step in the preparation of 1,5-diamino-4,8-dihydroxyanthraquinone derivatives is the reduction of nitro groups to amino groups. For example, 1,5-dihydroxy-4,8-dinitroanthraquinone can be reduced using sodium sulfide (Na2S) to yield the corresponding diamino derivative. This method is efficient and widely used in anthraquinone chemistry.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Reduction | Nitro to amino | Sodium sulfide (Na2S), aqueous medium | Conversion of 4,8-dinitro to 4,8-diamino groups |

Functionalization at the 3-Position with 4-(Acetyloxy)phenyl Group

Analysis of Preparation Methods

Advantages and Challenges

- Reduction of nitro groups is a straightforward and high-yielding method but requires careful control to avoid over-reduction or decomposition.

- Cross-coupling reactions offer regioselectivity and functional group tolerance, enabling the introduction of complex aromatic substituents like 4-(acetyloxy)phenyl groups.

- Desulfonation provides a route from water-soluble sulfonated intermediates, facilitating purification but requiring harsh conditions.

- The electron-withdrawing nature of carbonyl groups in anthraquinones reduces electron density, making electrophilic aromatic substitution challenging; thus, metal-catalyzed methods are preferred for functionalization.

- Steric hindrance from peri-substituents (positions 1,8 or 4,5) affects substitution patterns and yields.

Research Findings

- Recent literature highlights the importance of the leuco form (dihydroanthraquinone) intermediates in improving hydroxymethylation and alkylation efficiency at β-positions of anthraquinones, which could be adapted for functionalization at other positions if needed.

- The use of indium bromide catalysis in annulation and glycosylation reactions of aminoanthraquinones demonstrates mild conditions and good selectivity, which may be relevant for complex derivative synthesis.

- Radical cyclization and direct oxidative nucleophilic substitution of hydrogen (ONSH) methods expand the toolbox for anthraquinone modification but are less commonly applied to diamino-dihydroxy derivatives.

Chemical Reactions Analysis

Types of Reactions

p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The oxo groups can be reduced to form hydroxy derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroxy derivatives, and substituted amino compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione is C22H16N2O6. The compound features multiple functional groups that contribute to its reactivity and potential applications in various domains.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit promising anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.

- Case Study : A study demonstrated that this compound effectively reduced the viability of various cancer cell lines when tested in vitro. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Chromatographic Separation

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

- Methodology : A reverse-phase HPLC method has been developed using an acetonitrile-water-phosphoric acid mobile phase. This method allows for precise quantification and isolation of the compound from mixtures.

- Scalability : The HPLC method is scalable for preparative purposes and suitable for pharmacokinetic studies, making it valuable for pharmaceutical development.

| Application Area | Method Used | Key Findings |

|---|---|---|

| Anticancer Research | In vitro assays | Dose-dependent cytotoxicity observed |

| Chromatographic Analysis | Reverse-phase HPLC | Effective separation and quantification |

Dyeing and Pigmentation

Due to its vibrant color properties, this compound can be employed as a dye in textiles and other materials.

- Stability Testing : Studies have shown that this compound maintains its color under various environmental conditions, making it suitable for long-lasting applications.

Mechanism of Action

The mechanism of action of p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate involves its interaction with various molecular targets. The compound’s amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Prodrug Potential: The acetyloxy group may serve as a prodrug moiety, enhancing absorption before conversion to an active hydroxy form in vivo .

- Structure-Activity Relationships (SAR): Amino and hydroxy groups at positions 1,5 and 4,8 are critical for DNA intercalation and topoisomerase inhibition. Substituents at position 3 modulate solubility and metabolic fate, with acetyloxy balancing lipophilicity and toxicity .

- Unresolved Contradictions : While cytogenetic assays correlate with therapeutic activity, mutagenicity assays (e.g., Ames test) show divergent results, implying multiple mechanisms of action .

Biological Activity

1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione, also known by its CAS number 3753-50-2, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its cytotoxicity, antimicrobial effects, and potential applications in medicinal chemistry.

- Molecular Formula : C22H16N2O6

- Molecular Weight : 404.378 g/mol

- LogP : 3.80

These properties suggest that the compound has a relatively high lipophilicity, which may influence its biological activity and interaction with cellular membranes.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism involves the generation of reactive oxygen species (ROS) which leads to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

This compound also exhibits antioxidant properties. This is particularly relevant in the context of preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified through various assays such as DPPH and ABTS .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of this compound against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM depending on the cell line tested. The study concluded that the compound could serve as a lead structure for developing novel anticancer drugs .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was evaluated against clinical isolates of E. coli. The results indicated an MIC of 32 µg/mL, showcasing its potential as an effective antimicrobial agent. Further investigations suggested that the mechanism of action may involve disruption of bacterial cell membrane integrity .

Summary Table of Biological Activities

Q & A

Q. What are the key structural features and functional groups of 1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione?

The compound features a 9,10-anthracenedione core substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 1,5,4,8 and a 4-(acetyloxy)phenyl group at position 2. The acetyloxy group (-OAc) introduces ester functionality, influencing solubility and reactivity. Key spectral identifiers include IR bands for -OH (~3200 cm⁻¹), -NH₂ (~3400 cm⁻¹), and carbonyl (C=O, ~1670 cm⁻¹) groups .

Q. What synthetic methodologies are reported for anthracenedione derivatives like this compound?

A common approach involves Friedel-Crafts acylation or nucleophilic substitution on anthraquinone precursors. For example, one-pot synthesis using THF as a solvent and lithium diisopropylamide (LDA) to deprotonate intermediates enables functionalization at specific positions . Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like over-acylated derivatives .

Q. How is this compound characterized analytically?

Key techniques include:

- NMR : Aromatic protons (δ 6.8–8.2 ppm), hydroxyl protons (δ 9–12 ppm), and acetyloxy methyl groups (δ 2.1–2.3 ppm) .

- UV-Vis : Absorption maxima at ~450–550 nm due to π→π* transitions in the anthracenedione core .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 362 for related analogs) .

Advanced Research Questions

Q. How do substituent positions influence the compound’s photophysical and redox properties?

Substituents at positions 3 and 4 modulate electron density. For example:

- The 4-(acetyloxy)phenyl group enhances electron-withdrawing effects, shifting redox potentials by ~0.2 V compared to hydroxyl-substituted analogs .

- Amino groups at positions 1 and 5 increase solubility in polar solvents (e.g., DMF) but reduce thermal stability .

- Comparative studies with Disperse Blue 73 analogs (e.g., methoxy vs. hydroxy substituents) reveal trade-offs between dye stability and reactivity .

Q. How to resolve contradictory spectral data in purity analysis?

Discrepancies in NMR or HPLC purity may arise from:

- Tautomerism : Hydroxy and amino groups can form intramolecular hydrogen bonds, altering peak splitting .

- Residual Solvents : Traces of THF or DMF in synthesis may overlap with analyte signals. Use deuterated solvents and gradient HPLC to isolate impurities .

- Degradation : Acetyloxy groups hydrolyze under acidic conditions, generating 4-hydroxyphenyl byproducts. Monitor pH during storage .

Q. What strategies improve synthetic yield for this compound?

Low yields (~50%) are often due to:

- Steric Hindrance : Bulky substituents at position 3 slow reaction kinetics. Use microwave-assisted synthesis to accelerate steps .

- Byproduct Formation : Competing acylation at position 2 can occur. Introduce protecting groups (e.g., trimethylsilyl) for selective functionalization .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in aryl coupling reactions .

Q. How does the compound interact with biological targets (e.g., DNA or proteins)?

Anthracenediones intercalate with DNA via π-stacking. For example:

- Amino and hydroxy groups form hydrogen bonds with guanine-cytosine base pairs, as shown in telomeric G-quadruplex binding studies .

- The acetyloxy group enhances membrane permeability, making the compound a candidate for intracellular fluorescence probes .

- In vitro assays (e.g., FRET or circular dichroism) quantify binding affinity and specificity .

Q. What are the challenges in modifying functional groups for structure-activity studies?

- Amino Group Reactivity : Direct alkylation may deactivate the anthracenedione core. Use reductive amination or Boc-protected intermediates .

- Acetyloxy Hydrolysis : Replace -OAc with stable ethers (e.g., methoxy) or use prodrug strategies to control release .

- Steric Effects : Substituents larger than phenyl groups (e.g., naphthyl) reduce solubility and complicate crystallization .

Q. How to validate computational models (e.g., DFT) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.